molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4

5H-pyrrolo[3,2-d]pyrimidine

Katalognummer B1210150
CAS-Nummer: 272-50-4
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: KDOPAZIWBAHVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . It is also a natural product found in Dolichospermum affine .


Synthesis Analysis

There are several methods for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. One approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. The subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[3,2-d]pyrimidine system .


Molecular Structure Analysis

The molecular formula of 5H-pyrrolo[3,2-d]pyrimidine is C6H5N3 . The molecular weight is 119.12 g/mol . The structure of 5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrole ring fused to a pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-pyrrolo[3,2-d]pyrimidine include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 119.048347172 g/mol, and the monoisotopic mass is 119.048347172 g/mol .

Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds have shown promising cytotoxic effects against different cancer cell lines. For example, compound 5k emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Anti-Inflammatory Activities

Pyrrolo[3,2-d]pyrimidine derivatives have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antiviral Activity

Certain quinazoline derivatives and pyrrolo[3,2-d]pyrimidine derivatives have been designed and synthesized for targeting TLR7 . Some of these compounds have shown exceptional antiviral activity .

Blood Glucose Reduction

Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Improved Syntheses

Improved syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines have been reported . This could potentially lead to more efficient production of these compounds for various applications.

Zukünftige Richtungen

Future research on 5H-pyrrolo[3,2-d]pyrimidine could focus on its potential as a therapeutic agent. For example, a series of purine or 5H-pyrrolo[3,2-d]pyrimidine-based hydroxamates were designed and developed as multitarget drugs to modulate both HDACs and the PI3K/Akt/mTOR pathway . Further studies could explore the potential of these compounds in treating various diseases.

Wirkmechanismus

Target of Action

5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy.

Mode of Action

The interaction of 5H-pyrrolo[3,2-d]pyrimidine with its targets involves binding to the kinase enzymes, thereby inhibiting their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have indicated similar binding interactions between 5H-pyrrolo[3,2-d]pyrimidine and the four enzymes, as observed with other known kinase inhibitors .

Biochemical Pathways

The inhibition of kinase enzymes by 5H-pyrrolo[3,2-d]pyrimidine affects various biochemical pathways. It can lead to a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 . These changes can induce apoptosis, a form of programmed cell death, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The design and synthesis of these compounds often aim to enhance their potency, selectivity, and pharmacological properties .

Result of Action

The action of 5H-pyrrolo[3,2-d]pyrimidine results in significant cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cancer cells . At the gene expression level, it can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes . At the protein level, it can increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .

Action Environment

The design and synthesis of these compounds often consider factors such as the presence of halogen atoms in their chemical structure to enhance their potency and selectivity .

Eigenschaften

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[3,2-d]pyrimidine

CAS RN

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
5H-pyrrolo[3,2-d]pyrimidine

Q & A

Q1: What is the molecular formula and weight of 5H-pyrrolo[3,2-d]pyrimidine?

A1: While the core structure has the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol, the actual values will vary depending on the specific substituents attached to the scaffold.

Q2: How is the structure of 5H-pyrrolo[3,2-d]pyrimidine confirmed?

A2: Several spectroscopic techniques are employed to characterize the structure, including ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. [, ] Single-crystal X-ray analysis can provide definitive structural confirmation, as demonstrated for arabinonucleoside analogs. []

Q3: How do structural modifications impact the biological activity of 5H-pyrrolo[3,2-d]pyrimidine derivatives?

A3: Modifications to the core structure, particularly at the 2- and 4-positions, significantly influence the compound's activity, potency, and selectivity. [, , , ] For example, introducing specific substituents at the 5-position can enhance its activity as a VEGFR2 kinase inhibitor. []

Q4: Can you give an example of how specific substitutions affect activity?

A4: In the pursuit of purine nucleoside phosphorylase (PNP) inhibitors, a 9-(3-pyridylmethyl) substituent proved crucial for the activity of the 9-deazaguanine derivative, peldesine. []

Q5: What are the known biological targets of 5H-pyrrolo[3,2-d]pyrimidine derivatives?

A5: This scaffold exhibits diverse biological activities. Some derivatives function as TLR7 agonists [, ], while others demonstrate inhibitory activity against histone deacetylases (HDACs) [] and kinases like VEGFR2. []

Q6: How do these interactions translate to therapeutic potential?

A6: TLR7 agonists show promise in treating diseases like cancer and viral infections by modulating the immune response. [, ] HDAC inhibitors are being investigated for cancer treatment due to their ability to regulate gene expression. [] VEGFR2 inhibitors show potential as anticancer agents by blocking angiogenesis. []

Q7: What are the common synthetic routes to 5H-pyrrolo[3,2-d]pyrimidine derivatives?

A7: Various synthetic strategies have been developed, including: * Condensation of substituted pyrimidines with diethyl malonate or ethyl cyanoacetate. [] * Glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with different sugar moieties. [, , ] * Synthesis via pyrimido[5,4-c]pyridazines. [] * Reductive cyclization of 6-cyanomethyl-5-nitropyrimidines. [, ]

Q8: Are there any specific challenges associated with the synthesis?

A8: Yes, challenges can arise depending on the desired substitution pattern and the specific synthetic route employed. For example, in the synthesis of 9-(3-pyridylmethyl)-[2-14C]-9-deazaguanine, a significant challenge was minimizing the formation of an undesired byproduct. []

Q9: Can 5H-pyrrolo[3,2-d]pyrimidine act as a catalyst?

A9: Yes, a derivative, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, has shown catalytic activity in the Glaser–Hay reaction, enabling the homocoupling of terminal alkynes. []

Q10: Have computational methods been used to study 5H-pyrrolo[3,2-d]pyrimidine derivatives?

A10: While the provided abstracts don't provide specific details, computational chemistry and modeling techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed in drug discovery to understand drug-target interactions and predict biological activity.

Q11: What is known about the stability of 5H-pyrrolo[3,2-d]pyrimidine derivatives?

A11: The stability can vary depending on the specific compound and environmental conditions. Research has explored various strategies to improve stability, including the formation of specific crystal forms. [, ]

Q12: Why are specific crystal forms important?

A12: Different crystal forms of a compound can exhibit distinct physicochemical properties, such as stability, solubility, and bioavailability, which are critical for drug development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.